2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Crystal Structures
The photochemistry and crystal structures of compounds structurally related to 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone have been explored. These studies provide insights into the molecular conformations and reactivity under photochemical conditions, which are critical for understanding the compound's applications in scientific research (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis of Brain Imaging Agents
Research includes the synthesis of potential metabolites for brain imaging agents. This is significant as it opens pathways for developing diagnostic tools for neurological conditions (Andersen, Wang, Thompson, & Neumeyer, 1997).
Chemical Structure Analysis
Detailed analysis of the chemical structure and conformations of compounds similar to this compound has been conducted. This research contributes to a deeper understanding of the molecular framework and potential reactivity patterns (Yang, Zhu, Niu, Chen, & Lu, 2008).
Asymmetric Epoxidation
The compound's derivatives have been used as catalysts for asymmetric epoxidation of alkenes. This application is significant in organic synthesis and the development of chiral molecules (Klein & Roberts, 2002).
Synthesis of PI3 Kinase Inhibitor Metabolite
The synthesis of active metabolites of potent PI3 kinase inhibitors has been researched. This is particularly relevant in the field of medicinal chemistry and drug development (Chen et al., 2010).
Atom-Transfer Radical Cyclizations
Its derivatives have been utilized in atom-transfer radical cyclizations. This method is essential for creating complex molecular structures in organic chemistry (Flynn, Zabrowski, & Nosal, 1992).
Radiosynthesis of Dopamine Reuptake Inhibitors
The compound has been employed in the radiosynthesis of dopamine reuptake inhibitors. This is crucial for developing diagnostic and therapeutic agents for neurological diseases (Riss, Hoehnemann, Piel, & Roesch, 2013).
Synthesis of Tropane Alkaloids
The compound's framework is useful in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, leading to the potential creation of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c1-22(20,21)15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIWFKAGKSWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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